Streptimidon

Übersicht

Beschreibung

Streptimidone is a glutarimide-containing polyketide antibiotic isolated from various species of Streptomyces. It is known for its antifungal, antibacterial, and anticancer properties. Streptimidone and its derivatives have been the subject of extensive research due to their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Streptimidon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound und seine Derivate werden als Modellverbindungen in Studien zur Polyketidsynthese und zur Glutarimidringchemie verwendet

Medizin: this compound zeigt antifungale, antibakterielle und krebshemmende Aktivitäten, was es zu einem Kandidaten für die Medikamentenentwicklung macht

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Proteinsynthese in eukaryotischen Zellen hemmt. Es zielt auf die 60S-ribosomale Untereinheit ab und verhindert die Elongation der Polypeptidkette während der Translation. Diese Hemmung führt zur Unterdrückung der Proteinsynthese, die für das Wachstum und Überleben von Pilz- und Bakterienzellen entscheidend ist .

Wirkmechanismus

Target of Action

Streptimidone, a metabolite produced by Streptomyces, primarily targets the protein synthesis machinery of cells . It exhibits various biological activities, including inhibiting protein synthesis at 50 µg/ml in cell-free assays .

Mode of Action

Streptimidone and related glutarimide antibiotics inhibit peptide synthesis on reticulocyte ribosomes . They affect the binding, transfer enzyme II-dependent movement, and release of transfer RNA from the donor site of reticulocyte ribosomes, as well as both the initiation and extension of globin and phenylalanine peptides . They inhibit the binding of deacylated tRNAPhe to reticulocyte ribosomes in the absence of transfer enzymes at concentrations similar to those that inhibit peptide initiation .

Biochemical Pathways

Streptimidone affects the protein synthesis pathway, leading to the inhibition of peptide synthesis. This inhibition occurs at the stage of transfer RNA binding and movement, impacting both the initiation and extension of peptides

Result of Action

The primary result of Streptimidone’s action is the inhibition of protein synthesis, leading to cytotoxic effects. It has shown weak cytotoxic activity against three human cancer cell lines . By inhibiting protein synthesis, Streptimidone can halt cell growth and proliferation, particularly in rapidly dividing cells like cancer cells.

Action Environment

The action, efficacy, and stability of Streptimidone can be influenced by various environmental factors. For instance, the presence of certain ions can affect the activity of Streptimidone . .

Biochemische Analyse

Biochemical Properties

Streptimidone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound contains a glutarimide ring, which is crucial for its biological activity . Streptimidone interacts with enzymes involved in protein synthesis, such as ribosomal peptidyl transferase, inhibiting their function and leading to the disruption of protein synthesis in target cells . Additionally, streptimidone has been shown to interact with proteins involved in cell signaling pathways, affecting their activity and leading to altered cellular responses .

Cellular Effects

Streptimidone exerts various effects on different types of cells and cellular processes. In cancer cells, streptimidone has demonstrated weak cytotoxic activity, leading to cell death . The compound influences cell function by inhibiting protein synthesis, which is essential for cell growth and proliferation . Streptimidone also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of streptimidone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Streptimidone binds to the ribosomal peptidyl transferase center, inhibiting its activity and preventing the formation of peptide bonds during protein synthesis . This inhibition leads to the accumulation of incomplete proteins and ultimately results in cell death. Additionally, streptimidone affects the activity of proteins involved in cell signaling pathways, leading to altered gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of streptimidone change over time due to its stability, degradation, and long-term effects on cellular function. Streptimidone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to streptimidone has been shown to result in sustained inhibition of protein synthesis and altered cellular function, which can have lasting effects on cell viability and proliferation .

Dosage Effects in Animal Models

The effects of streptimidone vary with different dosages in animal models. At low doses, streptimidone exhibits minimal toxicity and can effectively inhibit protein synthesis in target cells . At higher doses, streptimidone can cause toxic effects, including damage to healthy cells and tissues . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

Streptimidone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized by enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Streptimidone also affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

Streptimidone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, allowing it to accumulate in specific tissues . Streptimidone’s localization and accumulation within cells are influenced by its interactions with binding proteins, which can affect its biological activity and efficacy .

Subcellular Localization

The subcellular localization of streptimidone is crucial for its activity and function. Streptimidone is primarily localized in the cytoplasm, where it interacts with ribosomes and inhibits protein synthesis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . These interactions are essential for streptimidone’s biological activity and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Streptimidone is typically produced through fermentation processes involving Streptomyces species. The fermentation broth is subjected to various purification steps, including chromatography and crystallization, to isolate the compound . For example, 9-methyl trans-streptimidone can be prepared by culturing Streptomyces microbes, followed by filtration, chromatography, and high-performance liquid chromatography (HPLC) for purification .

Industrial Production Methods: Industrial production of streptimidone involves large-scale fermentation using optimized culture conditions to maximize yield. The fermentation broth is processed through multiple stages of filtration, extraction, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Streptimidon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden häufig verwendet, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder neue Derivate zu erzeugen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen variieren je nach der gewünschten Modifikation, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Derivate mit modifizierten Glutarimidringen oder Seitenketten. Diese Derivate weisen häufig unterschiedliche biologische Aktivitäten im Vergleich zur Ausgangssubstanz auf .

Vergleich Mit ähnlichen Verbindungen

Streptimidon gehört zu einer Klasse von Glutarimid-enthaltenden Antibiotika, zu denen Verbindungen wie Cycloheximid, Lactimidomycin und Migrastatin gehören .

Cycloheximid: Ähnlich wie this compound hemmt Cycloheximid die Proteinsynthese, wird aber häufiger als Laborreagenz verwendet.

Die Einzigartigkeit von this compound liegt in seinem breiten Spektrum an biologischen Aktivitäten und seinem Potenzial zur Modifikation, um neue Derivate mit verbesserten Eigenschaften zu erzeugen .

Biologische Aktivität

Streptimidone is a naturally occurring compound produced by certain species of Streptomyces, a genus known for its ability to synthesize a wide array of bioactive metabolites. This article delves into the biological activity of streptimidone, focusing on its antimicrobial, cytotoxic, and other pharmacological properties, supported by data tables and relevant case studies.

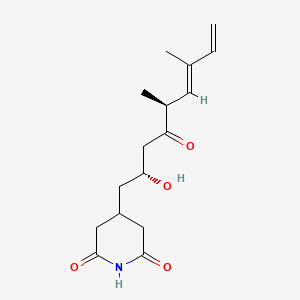

Chemical Structure and Derivatives

Streptimidone is characterized by a glutarimide ring structure, which is a common feature among various antibiotics derived from Streptomyces. Recent studies have identified several derivatives of streptimidone, including:

- Streptimidone (1) : The parent compound.

- Derivative 2 : A non-hydroxylated analog at the C-5 position.

- Derivative 3 : Contains an α, β-unsaturated ketone moiety at positions C-5 and C-6.

- Derivative 4 : An opened glutarimide ring variant.

- Derivative 5 : Similar to 4 but with an additional methoxy group instead of an amide group .

Antimicrobial Activity

Streptimidone exhibits notable antimicrobial properties. Table 1 summarizes its activity against various bacterial strains:

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Low activity | >100 μg/mL |

| Escherichia coli | Moderate activity | 50 μg/mL |

| Bacillus subtilis | Moderate activity | 25 μg/mL |

| Listeria monocytogenes | Moderate activity | 30 μg/mL |

| Streptococcus pneumoniae | Weak activity | >100 μg/mL |

The compound has shown effectiveness particularly against Gram-positive bacteria, although its efficacy against Gram-negative strains remains limited .

Cytotoxic Activity

Research indicates that streptimidone and some of its derivatives possess cytotoxic effects against human cancer cell lines. The following findings highlight its cytotoxicity:

- Cytotoxicity Assays : Streptimidone (1) and derivative 3 demonstrated weak cytotoxic activity against three human cancer cell lines, namely cervical carcinoma, hepatoma, and myeloid leukemia cells. The IC50 values were observed to be above 100 μg/mL for these compounds .

- Comparative Analysis : Derivative compounds showed varied levels of cytotoxicity, suggesting that structural modifications can influence biological activity.

Streptimidone's mechanism primarily involves the inhibition of protein synthesis. It has been shown to inhibit eukaryotic translation elongation in cell-free assays at concentrations around 50 μg/mL . This action is critical in understanding how streptimidone can reduce tumor growth in experimental models.

Case Studies

A notable case study involved the use of streptimidone in a preclinical model for cancer therapy. The study demonstrated that administration of streptimidone led to significant reductions in tumor size in H.S. (human sarcoma) models, indicating potential therapeutic applications in oncology. However, the compound's low solubility and bioavailability present challenges for clinical use .

Eigenschaften

IUPAC Name |

4-[(2R,5S,6E)-2-hydroxy-5,7-dimethyl-4-oxonona-6,8-dienyl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-4-10(2)5-11(3)14(19)9-13(18)6-12-7-15(20)17-16(21)8-12/h4-5,11-13,18H,1,6-9H2,2-3H3,(H,17,20,21)/b10-5+/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYKVDWGQVQRPG-RUMBLXRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=C)C(=O)CC(CC1CC(=O)NC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C(\C)/C=C)C(=O)C[C@@H](CC1CC(=O)NC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317666 | |

| Record name | Streptimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738-72-7 | |

| Record name | Streptimidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Streptimidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Streptimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Streptimidone and where is it found?

A1: Streptimidone is a glutarimide antibiotic originally isolated from Streptomyces rimosus forma paromomycinus. [] It is also produced by Micromonospora coerulea, and has been identified as a metabolite in certain species of Cordyceps and Isaria cicadae fungi. [, ] Protomycin, previously thought to be a distinct compound, has been shown to be identical to streptimidone. []

Q2: What is the mechanism of action of Streptimidone?

A2: Streptimidone acts by inhibiting protein synthesis on 80S ribosomes. [, , ] This inhibition has been demonstrated in various systems, including rat liver microsomes and Novikoff cell cultures. [, ]

Q3: How does Streptimidone affect the circadian rhythm in Gonyaulax polyedra?

A3: Studies using Gonyaulax polyedra, a marine dinoflagellate, have shown that streptimidone can induce phase shifts in its circadian rhythm of bioluminescence. [, ] These phase shifts, either advances or delays, are dependent on the timing of streptimidone application within the circadian cycle, resulting in distinct phase response curves (PRCs). []

Q4: What is the chemical structure of Streptimidone?

A4: Streptimidone contains a glutarimide ring system with a conjugated diene side chain. Its absolute configuration has been determined as (2R,5S,6E). [] A closely related compound, 9-methylstreptimidone, has also been identified and structurally characterized. [, ]

Q5: What is the molecular formula and molecular weight of Streptimidone?

A5: The molecular formula of streptimidone is C16H23NO4, and its molecular weight is 293.36 g/mol. []

Q6: What spectroscopic data is available for Streptimidone?

A6: The structure of streptimidone has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), high-resolution Fast Atom Bombardment (FAB) mass spectrometry, Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. [, , ] These techniques provide information about the compound's structure, functional groups, and molecular weight.

Q7: Has the structure-activity relationship (SAR) of Streptimidone been investigated?

A7: Yes, research has explored the synthesis and antifungal activity of all four stereoisomers of streptimidone. [] The naturally occurring diastereomer exhibited the most potent antimicrobial activity, highlighting the importance of stereochemistry for biological activity. [] Further studies have explored the synthesis of streptimidone analogs, aiming to understand the relationship between structure and activity, particularly for NF-κB activation inhibition. []

Q8: Is there evidence of resistance to Streptimidone?

A8: While specific resistance mechanisms for streptimidone are not extensively detailed in the provided research, studies with Saccharomyces strains have shown resistance to both actidione (cycloheximide) and streptimidone. [] This suggests potential for cross-resistance among glutarimide antibiotics, which is a common phenomenon observed with other antibiotic classes.

Q9: What are the potential applications of Streptimidone?

A10: Streptimidone has shown potent antifungal activity against various plant pathogenic fungi, including Phytophthora capsici, Didymella bryoniae, Magnaporthe grisea, and Botrytis cinerea. [] Its efficacy in controlling these fungi in greenhouse settings suggests potential applications in agriculture. [] Further research is necessary to explore its potential use in clinical settings and other applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.